molecular formula C30H36O5 B1262732 Lespeflorin B3

Lespeflorin B3

Cat. No. B1262732
M. Wt: 476.6 g/mol
InChI Key: IKKCPYPLJMVWMP-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lespeflorin B3 is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 7 and 4' and prenyl groups at positions 6, 8 and 3'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydroflavonols, a trihydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.

Scientific Research Applications

  • Synthesis of Psoralidin derivatives and anticancer activity: First synthesis of Lespeflorin I1.
    • Subheading: Synthesis and Anticancer Activity of Lespeflorin I1
    • Content: This study by Pahari et al. (2016) outlines the synthesis of various Psoralidin derivatives, including Lespeflorin I1, which is closely related to Lespeflorin B3. The research focuses on developing a synthetic route for these compounds using simple starting materials. Lespeflorin I1, identified as a mild melanin synthesis inhibitor, was synthesized for the first time in this study. Preliminary bioactivity studies were conducted against two prostate cancer cell lines, demonstrating that the bioactivity of these compounds could be altered by modifying the functional groups.

properties

Product Name

Lespeflorin B3

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-22(12-14-25(20)31)29-28(34)27(33)24-16-21(11-8-18(3)4)26(32)23(30(24)35-29)13-9-19(5)6/h7-9,12,14-16,28-29,31-32,34H,10-11,13H2,1-6H3/t28-,29+/m0/s1

InChI Key

IKKCPYPLJMVWMP-URLMMPGGSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lespeflorin B3
Reactant of Route 2
Reactant of Route 2
Lespeflorin B3
Reactant of Route 3
Reactant of Route 3
Lespeflorin B3
Reactant of Route 4
Lespeflorin B3
Reactant of Route 5
Lespeflorin B3
Reactant of Route 6
Reactant of Route 6
Lespeflorin B3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.